molecular formula C15H27NO4 B2807319 tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate CAS No. 1934947-30-4

tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate

Cat. No.: B2807319
CAS No.: 1934947-30-4
M. Wt: 285.384
InChI Key: JZRGRHAEGXNNJU-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate: is a synthetic organic compound with the molecular formula C15H27NO4. It is characterized by a spirocyclic structure, which includes a 1,4-dioxaspiro[4.5]decane moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate typically involves the following steps:

    Formation of the Spirocyclic Intermediate: The initial step involves the formation of the 1,4-dioxaspiro[4.5]decane ring system. This can be achieved through a cyclization reaction of appropriate diol precursors under acidic conditions.

    Introduction of the tert-Butyl Carbamate Group: The spirocyclic intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to introduce the tert-butyl carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of stringent purification processes to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(1,4-dioxaspiro[45]decan-8-yl)ethylcarbamate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism by which tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate: can be compared with other spirocyclic carbamates such as:

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct physicochemical properties. This structure enhances its stability and reactivity, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-14(2,3)20-13(17)16-9-6-12-4-7-15(8-5-12)18-10-11-19-15/h12H,4-11H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRGRHAEGXNNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CCC2(CC1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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